5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique bicyclic structure fused with a thienopyrimidine moiety, which contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thienopyrimidine derivative with a norbornane framework under optimized conditions. This process often employs a one-pot green synthetic approach, which minimizes the use of excess reagents and solvents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of catalysts to achieve high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups that enhance the compound’s pharmacological properties .
Scientific Research Applications
5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition can induce apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar thienopyrimidine core but lacks the bicyclic framework.
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Known for its cytotoxic activity against cancer cell lines.
Uniqueness
5-(Thieno[3,2-d]pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a thienopyrimidine moiety with a bicyclic framework. This structure imparts distinct pharmacokinetic properties, such as enhanced metabolic stability and selectivity towards specific biological targets .
Properties
IUPAC Name |
5-thieno[3,2-d]pyrimidin-4-yl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-16-10-9(1)12-6-13-11(10)14-4-8-3-7(14)5-15-8/h1-2,6-8H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEROYNSECPLUSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C3=NC=NC4=C3SC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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